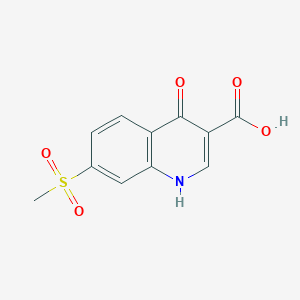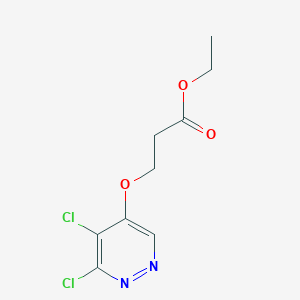
4-Methylquinolin-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylquinolin-2-yl benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline ring system substituted with a methyl group at the 4-position and a benzoate ester group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-2-yl benzoate typically involves the esterification of 4-methylquinoline-2-carboxylic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (in this case, benzoic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
4-Methylquinoline-2-carboxylic acid+Benzoic acidH2SO44-Methylquinolin-2-yl benzoate+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylquinolin-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoate ester group can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-Methylquinoline-2-carboxylic acid
Reduction: 4-Methylquinolin-2-yl methanol
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Methylquinolin-2-yl benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylquinolin-2-yl benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. For example, some quinoline derivatives inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2-carboxylic acid: A precursor for the synthesis of other quinoline derivatives.
Uniqueness
4-Methylquinolin-2-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the benzoate ester group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(4-methylquinolin-2-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
HWDFJBIKJILHJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)


![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)


![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)

![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)

